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Compound of Interest

Compound Name: 2-Fluoro-5-sulfamoylbenzoic acid

Cat. No.: B057406

Introduction

2-Fluoro-5-sulfamoylbenzoic acid is a key building block in medicinal chemistry, frequently
utilized in the synthesis of various pharmaceutical agents. Its structural features, including a
fluorinated aromatic ring, a carboxylic acid, and a sulfonamide group, contribute to its unique
physicochemical properties and biological activity. A thorough understanding of its
spectroscopic characteristics is paramount for researchers, scientists, and drug development
professionals for structure elucidation, purity assessment, and quality control. This technical
guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data for 2-Fluoro-5-sulfamoylbenzoic acid, based
on the analysis of structurally related compounds. Detailed experimental protocols for acquiring
this data are also presented.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for 2-Fluoro-5-
sulfamoylbenzoic acid, the following data tables are compiled from the analysis of analogous
compounds, including 2-halobenzoic acids, fluorinated benzoic acids, and sulfamoylbenzoic
acid derivatives. These tables provide a reliable estimation of the expected spectral features.

1H NMR (Proton NMR) Data (400 MHz, DMSO-de)
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Chemical Shift

Multiplicity Integration Assignment Notes
(3, ppm)

Chemical shift

can be variable
~13.5 brs 1H COOH and

concentration-

dependent.

Aromatic proton
ortho to the

~8.2-8.0 m 1H Ar-H ) )
carboxylic acid

group.

Aromatic proton
~7.8-7.6 m 1H Ar-H ortho to the

sulfamoy! group.

Aromatic proton
~75-7.3 m 1H Ar-H ortho to the

fluorine atom.

Chemical shift

can be variable.

~7.4 S 2H SO2NH:2

13C NMR (Carbon NMR) Data (100 MHz, DMSO-de)
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Chemical Shift (6, ppm) Assignment Notes

Carboxylic acid carbonyl
~166 Cc=0

carbon.

Carbon directly attached to
~162 (d, *JCF = 250 Hz) C-F fluorine, showing a large

coupling constant.

Aromatic carbon attached to
~140 C-SO2NH:2

the sulfamoyl group.

Aromatic carbon attached to
~135 C-COOH ] ]

the carboxylic acid group.
~132 Ar-CH Aromatic methine carbon.
~128 Ar-CH Aromatic methine carbon.

Aromatic methine carbon ortho
~118 (d, 2JCF = 20 Hz) Ar-CH to the fluorine, showing a

smaller coupling constant.

IR (Infrared) Spectroscopy Data

Wavenumber . . . .
Intensity Vibration Functional Group

(cm™)

3400-2500 Broad O-H Stretch Carboxylic Acid

~3350, ~3250 Medium N-H Stretch Sulfonamide

~1700 Strong C=0 Stretch Carboxylic Acid

~1600, ~1480 Medium-Strong C=C Stretch Aromatic Ring
S=0 Asymmetric & ]

~1340, ~1160 Strong ) Sulfonamide
Symmetric Stretch

~1250 Medium C-O Stretch Carboxylic Acid

~1220 Medium C-F Stretch Aryl Fluoride
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MS (Mass Spectrometry) Data (Electrospray lonization - ESI)

m/z (Mass-to-Charge

. lon Notes

Ratio)

Molecular ion in negative ion
218.0 [M-H]~-

mode.

Molecular ion in positive ion
220.0 [M+H]*+

mode.

Fragment from loss of hydroxyl
202.0 [M-OH]* _

radical.

Fragment from loss of the
174.0 [M-COOH]* _ _

carboxylic acid group.

Fragment from loss of the
139.0 [M-SO2NHz]*

sulfamoyl group.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
e Sample Preparation:

o Accurately weigh 5-10 mg of 2-Fluoro-5-sulfamoylbenzoic acid.

o Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-de)
in a clean, dry NMR tube. DMSO-ds is a suitable solvent for this compound due to its

polarity.

o Ensure the sample is fully dissolved; gentle warming or sonication can be employed if
necessary.

o Data Acquisition:
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o Acquire *H and *3C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

o For H NMR, standard acquisition parameters (e.g., 16 scans, 2-second relaxation delay)
are typically sufficient.

o For 3C NMR, a greater number of scans will be required to achieve an adequate signal-to-
noise ratio.

» Data Processing:

[e]

Apply Fourier transformation to the acquired Free Induction Decay (FID).

o

Perform phase and baseline corrections to the resulting spectrum.

[¢]

Integrate the signals in the *H NMR spectrum to determine the relative number of protons.

[¢]

Reference the chemical shifts to the residual solvent peak (DMSO at 6 2.50 for *H and o
39.52 for 13C).

Infrared (IR) Spectroscopy
o Sample Preparation (KBr Pellet Method):

o Grind a small amount (1-2 mg) of 2-Fluoro-5-sulfamoylbenzoic acid with approximately
100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[1]

[2]
o The mixture should be a fine, homogeneous powder.

o Place the powder into a pellet press and apply pressure to form a thin, transparent KBr
pellet.[1]

o Data Acquisition:
o Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

o Acquire the spectrum over a range of 4000 to 400 cm™1,
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o Collect a background spectrum of the empty sample compartment prior to sample
analysis.

e Spectral Interpretation:

o Identify the characteristic absorption bands corresponding to the functional groups present
in the molecule.

Mass Spectrometry (MS)

e Sample Preparation:

o Prepare a dilute solution of 2-Fluoro-5-sulfamoylbenzoic acid (approximately 1 mg/mL)
in a suitable solvent such as methanol or acetonitrile.[3]

o Further dilute this stock solution to a final concentration of 1-10 pg/mL with the mobile
phase solvent.[3]

o Filter the final solution through a 0.22 um syringe filter to remove any particulate matter.[3]

o Data Acquisition:

o Analyze the sample using a mass spectrometer equipped with an electrospray ionization
(ESI) source.[4]

o Acquire spectra in both positive and negative ion modes to observe the protonated
molecule [M+H]* and the deprotonated molecule [M-H]~, respectively.

o Perform tandem MS (MS/MS) experiments to induce fragmentation and aid in structural
elucidation.[4]

o Data Analysis:

o Determine the accurate mass of the molecular ion to confirm the elemental composition.

o Analyze the fragmentation pattern to identify characteristic neutral losses and fragment
ions, which provides further structural confirmation.[4]
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Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of 2-
Fluoro-5-sulfamoylbenzoic acid.

Data Interpretation
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Caption: Workflow for Spectroscopic Analysis.

This guide provides a comprehensive overview of the expected spectroscopic data and
analytical protocols for 2-Fluoro-5-sulfamoylbenzoic acid. By leveraging data from analogous
structures and employing standardized experimental techniques, researchers can confidently
characterize this important chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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